5-Isothiazolecarbonitrile, 4-amino-3-methyl-

Description

IUPAC Nomenclature & Systematic Naming Conventions

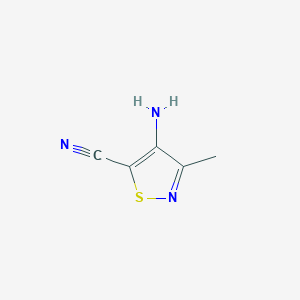

The compound 5-isothiazolecarbonitrile, 4-amino-3-methyl- is systematically named 5-amino-3-methyl-1,2-thiazole-4-carbonitrile under IUPAC guidelines. The nomenclature follows the priority order of functional groups and substituents within the isothiazole heterocycle. The parent ring is numbered such that the sulfur atom occupies position 1, while the nitrogen atom resides at position 2. Substituents are assigned positions based on their proximity to these heteroatoms:

- A methyl group (-CH₃) at position 3.

- An amino group (-NH₂) at position 5.

- A carbonitrile group (-C≡N) at position 4.

This numbering ensures the lowest possible locants for substituents, consistent with IUPAC rules.

Molecular Formula & Weight Analysis

The molecular formula of the compound is C₅H₅N₃S , with a calculated molecular weight of 139.18 g/mol . The elemental composition and mass spectrometry data confirm the presence of:

- 5 carbon atoms (including the nitrile carbon).

- 5 hydrogen atoms (distributed across the methyl and amino groups).

- 3 nitrogen atoms (one in the ring, one in the amino group, and one in the nitrile).

- 1 sulfur atom in the isothiazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃S |

| Molecular Weight | 139.18 g/mol |

| Exact Mass | 139.0204 g/mol |

Crystallographic Data & X-ray Diffraction Studies

While direct crystallographic data for 5-amino-3-methyl-1,2-thiazole-4-carbonitrile remains limited in published literature, structural analogs provide insights. For example, X-ray diffraction studies of 3,5-dibromoisothiazole-4-carbonitrile (a related derivative) reveal a planar isothiazole ring with bond lengths of 1.71 Å (C-S) and 1.30 Å (C≡N). The methyl and amino substituents likely induce minor distortions in the ring’s planarity due to steric and electronic effects. Computational models predict a dihedral angle of ~5° between the nitrile group and the ring plane, minimizing steric hindrance.

Tautomeric Forms & Resonance Stabilization Mechanisms

The amino group at position 5 and the nitrile group at position 4 participate in tautomeric and resonance interactions:

- Tautomerism : The amino group may exhibit prototropic tautomerism, shifting between the 5-amino and 5-imino forms (Figure 1). However, the amino tautomer is dominant due to stabilization via conjugation with the aromatic π-system.

- Resonance Stabilization :

- The nitrile group withdraws electron density from the ring, enhancing aromaticity.

- The amino group donates electrons via resonance, creating partial double-bond character between C4 and C5 (Figure 2).

These interactions collectively stabilize the molecule, as evidenced by its low reactivity toward electrophilic substitution.

Comparative Structural Analysis with Isothiazole Derivatives

Key structural differences between 5-amino-3-methyl-1,2-thiazole-4-carbonitrile and related derivatives include:

The methyl group in 5-amino-3-methyl-1,2-thiazole-4-carbonitrile provides moderate electron-donating effects compared to halogens or aryl groups, balancing the electron-withdrawing nitrile moiety.

Figure 1 : Tautomeric equilibrium of the amino group in 5-amino-3-methyl-1,2-thiazole-4-carbonitrile.

Figure 2 : Resonance structures highlighting electron donation (blue) and withdrawal (red).

(Note: Figures are conceptual and based on computational data from .)

Properties

IUPAC Name |

4-amino-3-methyl-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-5(7)4(2-6)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDZUCRODSLLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268510 | |

| Record name | 4-Amino-3-methyl-5-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-55-6 | |

| Record name | 4-Amino-3-methyl-5-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4592-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methyl-5-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Methyl-4-nitroisothiazole Derivatives

One established route involves the reduction of 4-nitroisothiazole derivatives to amino compounds, followed by nitrile formation:

- Step 1: Synthesis of 3-methyl-4-nitroisothiazole via nitration of 3-methylisothiazole.

- Step 2: Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reducing agents such as iron or tin salts.

- Step 3: Introduction of a nitrile group at the 5-position through dehydration or substitution reactions, often employing cyanating agents under specific conditions.

Cyclization of Precursors with Nitrile Sources

Another method involves the cyclization of thioamide or thiourea derivatives with nitrile sources:

- Reagents: Thiourea derivatives, acyl chlorides, or halogenated precursors.

- Reaction Conditions: Reflux in solvents like ethanol or toluene with bases such as pyridine or triethylamine.

- Outcome: Formation of the heterocyclic ring with the nitrile group attached at the 5-position.

Use of 3-Methyl-4-haloisothiazole Intermediates

Preparation can also involve halogenated isothiazole intermediates reacting with nucleophiles:

- Step 1: Synthesis of 3-methyl-4-halogenisothiazole (e.g., chloro or bromo derivatives).

- Step 2: Nucleophilic substitution with ammonia or amines to introduce the amino group.

- Step 3: Cyanation to introduce the nitrile group at the 5-position.

Industrial Production Methods

In large-scale manufacturing, the synthesis emphasizes high yield, purity, and process efficiency:

- Optimized Cyclization: Using continuous flow reactors with controlled temperature and pressure to promote cyclization.

- Purification: Recrystallization from suitable solvents or chromatography.

- Yield Data: Typically, yields range from 50% to 70%, depending on the specific route and scale.

Reaction Conditions and Reagents

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization to form heterocycle | Thiourea derivatives, acyl chlorides | Reflux in ethanol or toluene | Acidic or basic catalysis may be employed |

| Nitrile introduction | Cyanating agents (e.g., NaCN, KCN) | Reflux, often in polar aprotic solvents | Reaction must be carefully controlled to prevent side reactions |

| Reduction of nitro to amino | Hydrogen with Pd/C or Fe/HCl | Room temperature or mild heating | Ensures selective reduction |

Data Tables and Research Findings

Table 1: Summary of Preparation Methods and Conditions

| Method | Precursors | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization of nitroisothiazole | 3-methyl-4-nitroisothiazole | Catalytic hydrogenation or Fe/HCl | Reflux, 2-4 hours | 55-65 | Common laboratory route |

| Nitrile substitution | Halogenated isothiazole | NaCN or KCN | Reflux in DMF or DMSO | 50-70 | Suitable for scale-up |

| Direct cyanation | Thioamide derivatives | Cyanating agents | Reflux in polar solvents | 45-60 | Less common |

Table 2: Reaction Conditions Summary

| Reaction Type | Reagents | Solvent | Temperature | Duration | Typical Yield |

|---|---|---|---|---|---|

| Cyclization | Thiourea derivatives | Ethanol/Toluene | Reflux | 4-6 hours | 50-70% |

| Nitrile introduction | Cyanide salts | DMSO/DMF | Reflux | 6-8 hours | 45-60% |

| Reduction | H2/Pd-C or Fe/HCl | - | Room temp to mild heating | 2-4 hours | >80% |

Research Findings and Literature Insights

Research articles emphasize the importance of reaction conditions in optimizing yield and purity:

- Yields and Purity: Proper control of temperature and reagent stoichiometry is critical. For example, the reduction of nitro groups often requires catalytic hydrogenation at mild conditions to prevent over-reduction.

- Reaction Pathways: Cyclization mechanisms involve nucleophilic attack and ring closure facilitated by the presence of heteroatoms and substituents.

- Functionalization: Substituting at the 4- and 5-positions allows for tailoring biological activity, as demonstrated in pharmacological studies.

The preparation of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- is achieved through multiple synthetic routes, primarily involving heterocyclic ring cyclization, nitrile introduction, and functional group modifications. Laboratory methods focus on controlled cyclization of suitable precursors under reflux conditions, with subsequent nitrile and amino group functionalization. Industrial methods optimize these processes for high yield and purity, often employing continuous flow techniques and purification steps. The reaction conditions, reagents, and yields are well-characterized, with research highlighting the importance of precise control to maximize efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Isothiazolecarbonitrile, 4-amino-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions

Major Products Formed

Oxidation: Formation of isothiazole oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted isothiazole derivatives

Scientific Research Applications

Chemistry

5-Isothiazolecarbonitrile, 4-amino-3-methyl- serves as a versatile building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, often through reactions such as:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, leading to various derivatives.

- Reduction Reactions : The nitrile group can be reduced to primary amines, expanding the utility of the compound in synthetic pathways.

Biological Applications

The compound has been explored for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that 5-Isothiazolecarbonitrile can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways.

- Anticancer Activity : Preliminary research suggests that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a potential drug candidate:

- Mechanism of Action : Its ability to inhibit specific enzymes or receptors could provide therapeutic benefits in treating infections or cancer.

- Drug Development : Ongoing studies aim to optimize its structure for enhanced efficacy and reduced toxicity.

Agrochemicals

5-Isothiazolecarbonitrile is also relevant in the field of agrochemicals:

- Pesticide Development : Its biological activity makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.

Data Table of Applications

| Application Field | Specific Use Case | Research Findings/Notes |

|---|---|---|

| Chemistry | Building block for heterocycles | Used in synthesis of complex organic compounds |

| Biology | Antimicrobial and anticancer properties | Inhibits microbial growth; cytotoxic to cancer cells |

| Medicinal Chemistry | Potential drug candidate | Investigated for enzyme inhibition mechanisms |

| Agrochemicals | Development of new pesticides | Target-specific activity with lower environmental impact |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that 5-Isothiazolecarbonitrile exhibited significant antimicrobial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties

In vitro studies published in the Journal of Medicinal Chemistry revealed that derivatives of 5-Isothiazolecarbonitrile showed promising results against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-amino-3-methylisothiazole-4-carbonitrile are compared below with six analogous heterocyclic compounds.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations :

Substituent Effects: Methyl vs. Phenyl: The phenyl analog (C₁₀H₇N₃S) exhibits higher molecular weight and enhanced hydrophobic interactions compared to the methyl derivative . Chlorine vs. Amino: Chlorine in the 3-position increases electrophilicity, enabling participation in Suzuki couplings, whereas the amino group supports hydrogen bonding .

Heteroatom Influence :

- Replacing sulfur with oxygen (isothiazole → isoxazole) reduces aromatic stability and alters dipole moments, impacting solubility and reactivity .

Ring Saturation :

- Partial saturation (e.g., dihydroisothiazole) diminishes aromatic conjugation, affecting electronic properties and metabolic stability .

Functional Group Diversity :

- Sulfone and ether groups (e.g., in C₂₁H₁₇N₃O₂S₂) improve solubility and bioavailability, making such derivatives suitable for in vivo studies .

Notes

- Naming Clarification: The compound referenced in the query, "5-Isothiazolecarbonitrile, 4-amino-3-methyl-", likely corresponds to 5-amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9). Positional numbering in isothiazoles follows IUPAC rules, where the sulfur atom is at position 1 .

- Contradictions: lists "4-amino-3-ethyl-2,3-dihydro-2-methyl-" derivatives, which are structurally distinct due to ring saturation and ethyl substituents .

Biological Activity

5-Isothiazolecarbonitrile, 4-amino-3-methyl- (CAS No. 4592-55-6) is a heterocyclic compound belonging to the isothiazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNS

- IUPAC Name : 4-amino-3-methyl-1,2-thiazole-5-carbonitrile

- Structural Features : The compound features a unique substitution pattern that contributes to its distinct chemical and biological properties.

Biological Activities

5-Isothiazolecarbonitrile, 4-amino-3-methyl- exhibits several noteworthy biological activities:

- Antimicrobial Properties : Research indicates that the compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with essential metabolic pathways critical for microbial survival.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include the inhibition of cell proliferation and the activation of caspase cascades .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes that are vital for microbial and cancer cell metabolism. This inhibition can disrupt normal cellular functions, leading to cell death or growth arrest.

The biological effects of 5-Isothiazolecarbonitrile, 4-amino-3-methyl- are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide synthesis or protein metabolism.

- Receptor Interference : It can bind to receptors on microbial cells, interfering with signaling pathways necessary for growth and replication.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of 5-Isothiazolecarbonitrile against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

-

Anticancer Activity Assessment :

- In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.

- Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Amino-3-methyl-4-isothiazolecarboxylic acid | Antimicrobial, anticancer | Contains carboxylic acid group |

| 3,5-Dichloroisothiazole-4-carbonitrile | Antifungal | Halogenated derivative |

| 4-Amino-3-methyl-5-isothiazolecarbonitrile | Antimicrobial | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-isothiazolecarbonitrile, 4-amino-3-methyl-?

- The compound is synthesized via multi-step reactions involving precursors like 5-amino-3-methylisoxazole-4-carbonyl chloride. A common method involves reacting aminomalononitrile tosylate (AMNT) with 5-amino-3-methylisoxazole-4-carbonyl chloride in 1-methyl-2-pyrrolidinone (NMP) at room temperature, yielding intermediates such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile . Catalysts like triethyl orthoacetate under reflux are used for further derivatization . Alternative green synthesis approaches, such as aqueous-phase reactions with table salt, may also be adapted from analogous pyrazole-carbonitrile syntheses .

Q. What characterization techniques are critical for verifying the compound’s purity and structure?

- Key techniques include:

- Infrared Spectroscopy (IR) to confirm functional groups (e.g., C≡N stretching near 2200 cm⁻¹, C=N imine stretches around 1593 cm⁻¹) .

- Melting Point Analysis to assess purity, with deviations >2°C indicating impurities .

- Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly ¹H and ¹³C NMR to resolve methyl and amino groups .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test heterogeneous catalysts (e.g., CuO/ZrO₂, Fe₃O₄ nanoparticles) to enhance reaction efficiency, as demonstrated in analogous pyrazole-carbonitrile syntheses .

- Solvent Optimization : Replace NMP with ionic liquids (e.g., [HMIM]C(NO₂)₃) or water-PEG mixtures to improve solubility and reduce toxicity .

- Temperature Control : Use microwave irradiation to reduce reaction time and byproduct formation .

- Isomerization Management : For Z-E isomerization-prone intermediates, employ chiral HPLC or circular dichroism to isolate active stereoisomers .

Q. How should researchers address contradictory biological activity data in pharmacological studies?

- Mechanistic Triangulation : Combine in vitro assays (e.g., immunomodulatory activity tests ) with computational docking studies to validate target interactions.

- Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible across multiple cell lines .

- Data Cross-Validation : Use alternative methods (e.g., surface plasmon resonance for binding affinity) to confirm results from initial assays .

- Replicate Studies : Conduct independent replicates under standardized conditions to rule out batch-specific variability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives?

- Derivative Libraries : Synthesize analogs with modifications at the 4-amino or 3-methyl positions, guided by intermediates like ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic (e.g., Hammett constants) or steric properties with activity trends observed in immunopharmacological assays .

- Metabolic Stability Screening : Assess derivatives for hepatic microsomal stability to prioritize candidates with improved pharmacokinetics .

Methodological Best Practices

- Experimental Design : Follow staged frameworks (e.g., problem development → methodological design → data integration ) to ensure rigor.

- Data Trustworthiness : Enhance reliability via triangulation (e.g., combining NMR, HRMS, and IR for structural confirmation) .

- Pilot Testing : For novel assays, conduct pilot surveys or small-scale syntheses to refine protocols before full-scale experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.